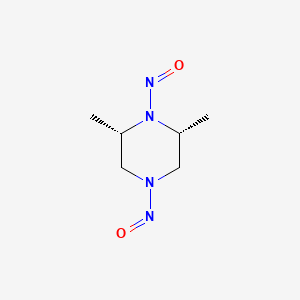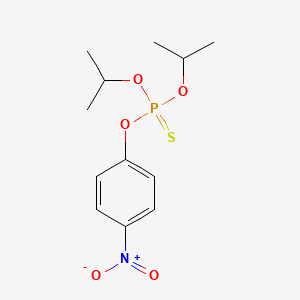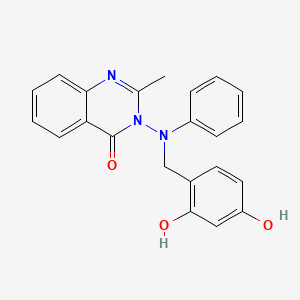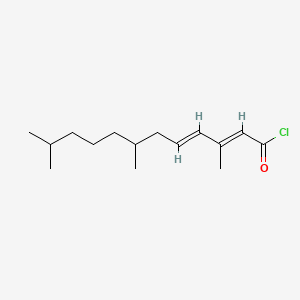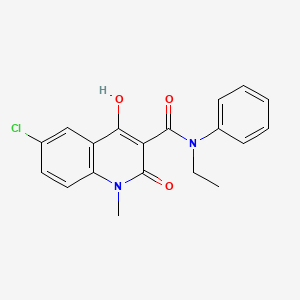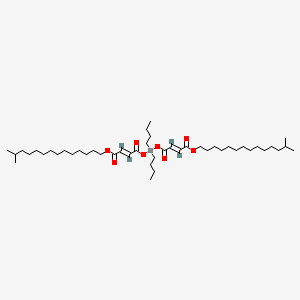
2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-diisopentadecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] is a heterocyclic organic compound with the molecular formula C₄₆H₈₄O₈Sn and a molecular weight of 883.864 g/mol . This compound is known for its unique structure, which includes a stannylene (tin-containing) core and multiple ester functional groups. It is primarily used in research and experimental applications due to its complex chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] involves the reaction of dibutyltin oxide with diisopentadecyl maleate under controlled conditions. The reaction typically occurs in an organic solvent such as toluene, with the temperature maintained at around 80-100°C. The reaction proceeds through the formation of an intermediate stannylene complex, which then reacts with the maleate ester to form the final product .
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring precise control over reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce alcohol derivatives of the original ester groups.
Wissenschaftliche Forschungsanwendungen
Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential interactions with biological molecules and systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of specialized materials and coatings.
Wirkmechanismus
The mechanism of action of Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] involves its interaction with molecular targets through its ester and stannylene groups. These interactions can lead to the formation of complexes with other molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and conditions used in the research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltinbis(pentadecyl maleate): Similar structure but different ester groups.
Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate]: Similar core structure but different substituents.
Uniqueness
Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] is unique due to its specific combination of ester and stannylene groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
68299-23-0 |
|---|---|
Molekularformel |
C46H84O8Sn |
Molekulargewicht |
883.9 g/mol |
IUPAC-Name |
4-O-[dibutyl-[(E)-4-(13-methyltetradecoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(13-methyltetradecyl) (E)-but-2-enedioate |
InChI |
InChI=1S/2C19H34O4.2C4H9.Sn/c2*1-17(2)13-11-9-7-5-3-4-6-8-10-12-16-23-19(22)15-14-18(20)21;2*1-3-4-2;/h2*14-15,17H,3-13,16H2,1-2H3,(H,20,21);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*15-14+;;; |
InChI-Schlüssel |
SPHSBZNESOFQRE-IVZMTRENSA-L |
Isomerische SMILES |
CCCC[Sn](OC(=O)/C=C/C(=O)OCCCCCCCCCCCCC(C)C)(OC(=O)/C=C/C(=O)OCCCCCCCCCCCCC(C)C)CCCC |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






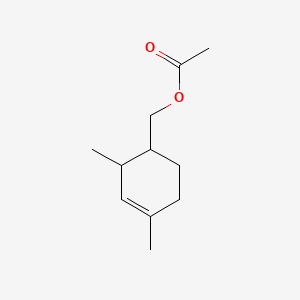
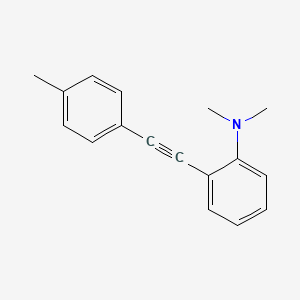

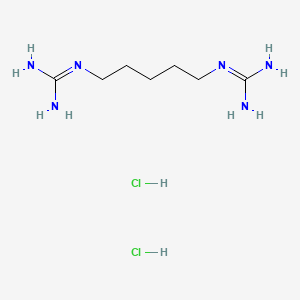
![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)
